molecular formula C16H22BrN3O2S B4765592 N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4765592
M. Wt: 400.3 g/mol
InChI Key: FIGQROOIWCHMBS-UHFFFAOYSA-N
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Description

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo and ethyl group, a benzenesulfonamide moiety, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazine derivatives with β-diketones . The bromo and ethyl groups are introduced via electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of

Properties

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2S/c1-5-20-10-15(17)16(18-20)11-19(4)23(21,22)14-8-6-13(7-9-14)12(2)3/h6-10,12H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGQROOIWCHMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

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